molecular formula C18H22N4O3S2 B4103932 N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide

N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide

Cat. No.: B4103932
M. Wt: 406.5 g/mol
InChI Key: RQWRFIKRJGZNDV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide is a complex organic compound that features a thiadiazole ring, an acetylphenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Butyrylamino Group: The butyrylamino group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Formation of the Acetylphenyl Group: The acetylphenyl group is typically introduced via Friedel-Crafts acylation, using acetyl chloride and an aluminum chloride catalyst.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the acetylphenyl and butanamide moieties under basic conditions, often using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Nitrated or halogenated acetylphenyl derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloproteins. The acetylphenyl group can participate in hydrogen bonding and hydrophobic interactions, affecting protein binding and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-{[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]thio}acetamide
  • N-(4-acetylphenyl)-2-{[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]thio}propionamide

Uniqueness

N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanamide moiety, in particular, differentiates it from similar compounds and may enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-4-6-15(24)20-17-21-22-18(27-17)26-14(5-2)16(25)19-13-9-7-12(8-10-13)11(3)23/h7-10,14H,4-6H2,1-3H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWRFIKRJGZNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SC(CC)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide
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N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide
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N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide
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N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide
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N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide
Reactant of Route 6
N-(4-acetylphenyl)-2-{[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanamide

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